Cas no 87345-22-0 (4-(10,15,20-Triphenyl-5-porphyrinyl)phenol)

El compuesto 4-(10,15,20-Triphenyl-5-porphyrinyl)fenol es una porfirina funcionalizada que combina las propiedades ópticas y electrónicas características de los macrociclos de porfirina con la reactividad del grupo fenol. Esta estructura híbrida permite su uso en aplicaciones avanzadas como sensores moleculares, catálisis y fotodinámica. La presencia del grupo hidroxilo fenólico incrementa su solubilidad en medios polares y facilita modificaciones posteriores mediante reacciones de acoplamiento. Su sistema conjugado extenso le confiere absorción intensa en la región visible, ideal para estudios espectroscópicos. La rigidez del núcleo porfirínico mejora la estabilidad térmica y fotoquímica del compuesto.
4-(10,15,20-Triphenyl-5-porphyrinyl)phenol structure
87345-22-0 structure
Product Name:4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
Número CAS:87345-22-0
MF:C44H30N4O
Megavatios:630.735209941864
CID:1878404
Update Time:2025-06-17

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol Propiedades químicas y físicas

Nombre e identificación

    • 4-(10,15,20-Triphenylporphyrin-5-yl)phenol
    • 5,10,15-triphenyl-20-(4-hydroxyphenyl)porphyrin
    • phenol, 4-(10,15,20-triphenyl-21H,23H-porphin-5-yl)-
    • LogP</sup>
    • 5,10,15-triphenyl-20-(4-hydroxyphenyl)-21H,23H-porphyrin
    • 4-(10,15,20-Triphenyl-21H,23H-porphyrin-5-yl)phenol
    • 4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
    • 4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)phenol (ACI)
    • 5-(4-Hydroxylphenyl)-10,15,20-triphenylporphyrin
    • 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphine
    • 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin
    • 5-(4-Hydroxyphenyl)-10,15,25-triphenylporphyrin
    • 5-(p-Hydroxyphenyl)-10,15,20-triphenyl-21H,23H-porphyrin
    • 5-(p-Hydroxyphenyl)-10,15,20-triphenylporphyrin
    • meso-5-(4′-Hydroxyphenyl)-10,15,20-triphenylporphyrin
    • Phenol, 4-(10,15,20-triphenyl-21H,23H-porphin-5-yl)- 4-(10,15,20-triphenylporphyrin-5-yl)phenol
    • 5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
    • 5-(4-hydroxyphenyl)-10,15,20-(triphenyl)porphyrin
    • DK7583
    • Renchi: 1S/C44H30N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48-49H/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-
    • Clave inchi: QMONKZRPMBDZDY-LWQDQPMZSA-N
    • Sonrisas: C1(O)=CC=C(C2=C3N=C(C(C4=CC=CC=C4)=C4NC(=C(C5=CC=CC=C5)C5=NC(=C(C6=CC=CC=C6)C6NC2=CC=6)C=C5)C=C4)C=C3)C=C1 |c:16,t:5,19,30|

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 49
  • Cuenta de enlace giratorio: 4
  • Complejidad: 1040
  • Superficie del Polo topológico: 77.6

Propiedades experimentales

  • Denso: 1.290±0.06 g/cm3(Predicted)
  • Punto de fusión: >300 °C(Solv: chloroform (67-66-3); ligroine (8032-32-4))

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Frontier Specialty Chemicals
M40874-100 mg
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
100mg
$ 252.00 2022-11-04
Frontier Specialty Chemicals
M40874-50 mg
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
50mg
$ 147.00 2022-11-04
Frontier Specialty Chemicals
M40874-250 mg
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
250mg
$ 510.00 2022-11-04
Frontier Specialty Chemicals
M40874-500 mg
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
500mg
$ 829.00 2022-11-04
Frontier Specialty Chemicals
M40874-1 g
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
1g
$ 1,168.00 2022-11-04
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1144-250mg
4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
87345-22-0 95%
250mg
¥4000.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1144-100mg
4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
87345-22-0 95%
100mg
¥2000.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M40874-100mg
5-(4-hydroxyphenyl)-10,15,20-triphenyl porphine
87345-22-0
100mg
3810CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12455-250mg
4-(10,15,20-triphenylporphyrin-5-yl)phenol
87345-22-0 95%
250mg
¥4000.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12455-100mg
4-(10,15,20-triphenylporphyrin-5-yl)phenol
87345-22-0 95%
100mg
¥2000.0 2022-10-09

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  3 d, 80 °C; 80 °C → rt
Referencia
Chemoselective epoxidation of dienes using polymer-supported manganese porphyrin catalysts
Brule, Emile; et al, Tetrahedron, 2004, 60(28), 5913-5918

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Praseodymium (hydroxyphenyl-triphenylporphyrin complex) ;  30 min, rt
1.2 Solvents: Acetone ;  20 min, rt
Referencia
Synthesis and characterization of praseodymium-porphyrin by solid state reaction
Ma, Mingyou; et al, Jishou Daxue Xuebao, 2009, 30(3), 83-85

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Propionic acid
Referencia
Rotaxane Type Complexation Behavior of Cyclodextrins with Zinc(II) Tetraphenylporphyrin-Viologen Linked Compounds
Ujiie, Tomomi; et al, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2002, 42(3-4), 301-311

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Referencia
A facile synthesis and cytotoxicity of a novel porphyrin-cryptolepine conjugate
Kumar, Dalip; et al, Chemistry & Biology Interface, 2012, 2(2), 114-121

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, reflux
Referencia
Kinetics and mechanisms of hydrolysis of tetraphenylporphyrins tethered to silicate glass via a primary or tertiary alcohol linker
Furuta, Nao; et al, Tetrahedron, 2014, 70(29), 4336-4342

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ;  4 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Synthesis of porphyrin glycoconjugates bearing thiourea, thiocarbamate and carbamate connecting groups: Influence of the linker on chemical and photophysical properties
Dallagnol, Juliana C. C.; et al, Dyes and Pigments, 2014, 107, 69-80

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C; 18 h, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  neutralized, rt
Referencia
Comparison between 5,10,15,20-Tetraaryl- and 5,15-Diarylporphyrins as Photosensitizers: Synthesis, Photodynamic Activity, and Quantitative Structure-Activity Relationship Modeling
Banfi, Stefano; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3293-3304

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Methanol
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Solvents: Chloroform
Referencia
Synthesis and complexation properties of an oligooxaethylene-spacered porphyrin dimer. Toward the construction of a new switchable porphyrin array
Monti, Donato; et al, European Journal of Organic Chemistry, 1999, (8), 1901-1906

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Propionic acid ;  rt → 140 °C; 1 h, 140 °C
Referencia
The syntheses of phthalocyanine hybrid derivatives and their properties
Kim, Seong Jin; et al, Kongop Hwahak, 2013, 24(3), 266-273

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Propionic acid ;  45 min, reflux
Referencia
An NIR-triggered drug release and highly efficient photodynamic therapy from PCL/PNIPAm/porphyrin modified graphene oxide nanoparticles with the Janus morphology
Khoee, Sepideh; et al, RSC Advances, 2019, 9(68), 39780-39792

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 - 5 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  10 min, 100 °C; 100 °C → rt
Referencia
Regiospecific aryl nitration of meso-tetraarylporphyrins: The directive effect of para-substituent
Zhang, Hong-Liang; et al, Heterocycles, 2005, 65(12), 3001-3006

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Tetrahydrofuran ;  25 °C; 12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  5 min, 25 °C
Referencia
Palladium-catalyzed cross-coupling reactions of brominated porphyrins with functionalized organomagnesium reagents: Direct preparation of functional-group-bearing free base porphyrins
Sugita, Noriaki; et al, Heterocycles, 2016, 93(2), 483-511

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol Raw materials

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol Preparation Products

4-(10,15,20-Triphenyl-5-porphyrinyl)phenol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87345-22-0)4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
Número de pedido:A1059108
Estado del inventario:in Stock
Cantidad:100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:50
Precio ($):235.0/398.0/1076.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87345-22-0)4-(10,15,20-Triphenyl-5-porphyrinyl)phenol
A1059108
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):235.0/398.0/1076.0